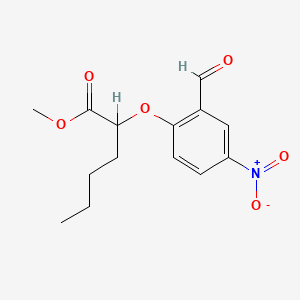

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is known for its use in synthetic organic chemistry, particularly in the preparation of various heterocyclic compounds. The compound features a hexanoate ester group, a formyl group, and a nitrophenoxy moiety, making it a versatile intermediate in chemical synthesis.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate can be synthesized through a multi-step process starting from methyl 2-(2-formylphenoxy)hexanoate . The synthesis involves the nitration of the phenoxy group to introduce the nitro functionality. The reaction conditions typically include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The raw materials, including methyl 2-(2-formylphenoxy)hexanoate, are subjected to nitration in reactors equipped with temperature control and efficient mixing systems. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

化学反应分析

Types of Reactions

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: Methyl 2-(2-formyl-4-aminophenoxy)hexanoate.

Oxidation: Methyl 2-(2-carboxy-4-nitrophenoxy)hexanoate.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

科学研究应用

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitration.

Medicine: It is investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.

Industry: The compound is employed in the production of specialty chemicals and materials with specific functional properties.

作用机制

The mechanism of action of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate involves its reactivity towards various chemical reagents. The nitro group can participate in electron-withdrawing interactions, making the phenoxy ring more susceptible to nucleophilic attack. The formyl group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. These reactive sites enable the compound to participate in diverse chemical transformations, making it a valuable intermediate in organic synthesis.

相似化合物的比较

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate can be compared with similar compounds such as:

Methyl 2-(2-formylphenoxy)hexanoate: Lacks the nitro group, making it less reactive in certain nitration and reduction reactions.

Methyl 2-(2-formyl-4-aminophenoxy)hexanoate:

Methyl 2-(2-carboxy-4-nitrophenoxy)hexanoate: Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.

生物活性

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS No. 55466-04-1) is an organic compound notable for its unique structural features, including a nitrophenoxy group and a hexanoate chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol. The compound's structure is characterized by:

- Formyl group : Enhances reactivity in various chemical reactions.

- Nitrophenoxy group : Contributes to its biological activity and potential interactions with biomolecules.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Enzyme-Catalyzed Reactions : The compound participates in enzyme-catalyzed reactions, particularly those involving ester hydrolysis and nitration. These reactions are crucial for understanding its biochemical pathways and therapeutic potential.

- Synthesis of Bioactive Molecules : It serves as an intermediate in the synthesis of various bioactive compounds, suggesting applications in drug discovery and development.

Antibacterial Activity

Recent studies have explored the antibacterial properties of derivatives synthesized from this compound. A series of Schiff bases derived from this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | E. faecalis (mg/mL) | S. aureus (mg/mL) | M. luteus (mg/mL) |

|---|---|---|---|

| 4a·HCl | 0.50 - 1.00 | 0.05 - 1.00 | 0.01 - 0.25 |

| 4b·HCl | 0.05 - 1.00 | 0.05 - 1.00 | 0.01 - 0.25 |

| 4c·HCl | 0.05 - 0.50 | 0.01 - 0.25 | Moderate |

| Ciprofloxacin | Control | Control | Control |

These results indicate that certain derivatives possess potent antibacterial properties, making them candidates for further medicinal research .

Interaction Studies

Investigations into the interaction of this compound with various enzymes have revealed insights into its biochemical roles:

- Ester Hydrolysis : The compound's interactions with enzymes that catalyze ester hydrolysis could provide valuable information regarding its biological roles and potential therapeutic applications.

- Nitration Reactions : Its ability to undergo nitration suggests possible pathways for developing new therapeutic agents targeting specific biological processes.

Case Studies

Several case studies have highlighted the synthesis and characterization of derivatives based on this compound:

-

Synthesis of Schiff Bases : A study demonstrated the efficient synthesis of Schiff bases from this compound, revealing optimal conditions for reaction yields when using methanol as a solvent and acetic acid as a catalyst .

- Results : High yields were achieved under specific conditions, showcasing the versatility of this compound in synthetic chemistry.

- Antibacterial Screening : Another study evaluated the antibacterial activity of synthesized amino esters derived from this compound against various bacterial strains, emphasizing structure-activity relationships that influence efficacy .

属性

IUPAC Name |

methyl 2-(2-formyl-4-nitrophenoxy)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-4-5-13(14(17)20-2)21-12-7-6-11(15(18)19)8-10(12)9-16/h6-9,13H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIKBKLWSJKUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound as C14H17NO6 [].

Q2: How are the different functional groups of this compound oriented in space?

A2: The abstract describes the molecule's spatial arrangement as follows: the ester group of the methyl hexanoate side chain is almost perpendicular to the benzene ring, with a dihedral angle of 80.0° []. In contrast, the nitro group lies nearly coplanar with the benzene ring, exhibiting a dihedral angle of 10.3° [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。